Indazole derivatives have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . These compounds are synthesized based on the nitrosation of indoles in a slightly acidic environment .
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
The synthesis of 1H- and 2H-indazoles has been a topic of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
“5-Bromo-7-iodo-1H-indazole” can be used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Indazole derivatives are being used in advanced technology research . They are being used in a wide range of fields, from life sciences to organic synthesis and environmental measurement reagents .
5-Bromo-7-iodo-1H-indazole has the molecular formula C7H5BrIN2, with a molecular weight of 292.93 g/mol. The structure consists of an indazole ring with bromine at the 5-position and iodine at the 7-position, contributing to its distinct reactivity and biological activity. This compound is notable for its potential as a scaffold in medicinal chemistry, offering various functionalization opportunities.
Indazole derivatives, including 5-bromo-7-iodo-1H-indazole, are known for their significant biological activities. Research indicates that this compound may exhibit:
The synthesis of 5-bromo-7-iodo-1H-indazole typically involves multi-step reactions. Common methods include:
5-Bromo-7-iodo-1H-indazole has various applications in:
Studies on 5-bromo-7-iodo-1H-indazole have focused on its interactions with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, research has indicated that this compound may inhibit specific kinases involved in cancer progression, thereby offering a targeted approach to treatment .
Several compounds share structural similarities with 5-bromo-7-iodo-1H-indazole. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromo-1H-indazole | C7H6BrN2 | Lacks iodine substituent |
5-Bromo-4-chloro-1H-indazole | C7H4BrClN2 | Contains chlorine instead of iodine |
5-Bromo-3-isopropylindazole | C10H10BrN2 | Contains isopropyl group at the 3-position |
5-Bromo-3,7-dimethylindazole | C9H10BrN2 | Contains methyl groups at both the 3 and 7 positions |
5-Bromo-7-iodo-1H-indazole is unique due to its specific substitution pattern with both bromine and iodine on the indazole ring. This combination enhances its reactivity compared to other indazoles, allowing for diverse chemical modifications that can lead to novel derivatives with potentially enhanced biological activities.